Cas no 147279-99-0 (Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate)

Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate structure
147279-99-0 structure
商品名:Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate
CAS番号:147279-99-0
MF:C20H23N2NaO2
メガワット:346.398596048355
CID:1063430

Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt
    • Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate
    • インチ: 1S/C20H24N2O2.Na/c1-16-14-22(15-17-8-4-2-5-9-17)13-12-20(16,19(23)24)21-18-10-6-3-7-11-18;/h2-11,16,21H,12-15H2,1H3,(H,23,24);/q;+1/p-1/t16-,20-;/m0./s1
    • InChIKey: GNDNNIUIEPKSIK-XXRBRTKDSA-M
    • ほほえんだ: [Na+].[O-]C([C@@]1(CCN(CC2C=CC=CC=2)C[C@@H]1C)NC1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 422
  • トポロジー分子極性表面積: 55.4

Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-483800-10mg
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt,
147279-99-0
10mg
¥3234.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-483800-10 mg
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Monosodium Salt,
147279-99-0
10mg
¥3,234.00 2023-07-11

Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate 関連文献

Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylateに関する追加情報

Sodium (3S,4S)-4-Anilino-1-Benzyl-3-Methylpiperidine-4-Carboxylate: A Comprehensive Overview

Sodium (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate, also known by its CAS number 147279-99-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug development.

The structure of this compound is characterized by a piperidine ring system with specific substituents. The (3S,4S) configuration indicates the stereochemistry at the 3rd and 4th positions of the piperidine ring, which is crucial for its biological activity. The substituents include an anilino group at the 4th position, a benzyl group at the 1st position, and a methyl group at the 3rd position. These groups contribute to the compound's unique physicochemical properties and bioavailability.

Recent studies have highlighted the potential of this compound as a promising candidate in the development of novel therapeutic agents. For instance, research has shown that sodium (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate exhibits significant anti-inflammatory and analgesic properties. These findings suggest that it could be utilized in treating conditions such as arthritis and chronic pain syndromes.

In addition to its pharmacological applications, this compound has also been explored for its role in enzyme inhibition. Specifically, it has demonstrated potent inhibitory activity against certain proteases, which are key targets in the treatment of diseases like cancer and neurodegenerative disorders. The stereochemistry of the compound plays a pivotal role in its enzyme-binding affinity, making it a valuable tool in drug design.

The synthesis of sodium (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate involves a multi-step process that requires precise control over stereochemistry. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the production of this compound, ensuring its suitability for biological studies.

Moreover, this compound has been subjected to extensive computational modeling to predict its interactions with various biological targets. These studies have provided valuable insights into its binding modes and potential off-target effects, which are critical for optimizing its therapeutic profile.

From an analytical standpoint, sodium (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate has been characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed its molecular structure and purity, ensuring its reliability for further research.

In conclusion, sodium (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate represents a compelling example of how structural complexity can be harnessed to develop innovative therapeutic agents. With ongoing research focusing on its pharmacokinetics, toxicity profile, and efficacy in preclinical models, this compound holds great promise for advancing medical science.

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